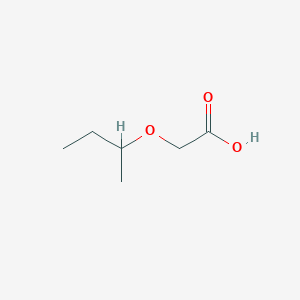
2-(Butan-2-yloxy)acetic acid
Overview
Description
2-(Butan-2-yloxy)acetic acid, also known as sec-butoxyacetic acid, is a chemical compound used extensively in scientific research. It has a CAS Number of 99116-02-6 and a molecular weight of 132.16 . It has diverse applications, ranging from pharmaceuticals to material synthesis, thanks to its unique properties and versatility.
Molecular Structure Analysis
The IUPAC name of 2-(Butan-2-yloxy)acetic acid is sec-butoxyacetic acid. The InChI code is 1S/C6H12O3/c1-3-5(2)9-4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8) and the InChI key is IKUWHVIKVZSENZ-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
2-(Butan-2-yloxy)acetic acid is a liquid at room temperature . It has a molecular weight of 132.16 .
Scientific Research Applications
Renewable Diesel Synthesis
2-(Butan-2-yloxy)acetic acid plays a role in the synthesis of renewable diesel. The hydroxyalkylation/alkylation of 2-methylfuran with butanal, a related compound, demonstrates this application. Using solid acid catalysts, this process yields higher carbon yields to diesel, showcasing the potential of 2-(Butan-2-yloxy)acetic acid derivatives in renewable energy sources (Li et al., 2013).
Molecular Interaction Studies
The study of molecular interactions, such as densities and excess molar volumes of mixtures involving acetic acid and alkanols, is another application. Research in this area provides insights into the intermolecular interactions and physical properties of such mixtures, which can include compounds similar to 2-(Butan-2-yloxy)acetic acid (Zarei, 2007).
Chemical Synthesis
This compound is also used in the synthesis of various chemicals. For instance, 2-(Hydroxy-phenyl)-acetic acid methyl ester reacts with other compounds to produce derivatives with different properties. This showcases its versatility in chemical synthesis and the production of varied products (Zhang Guo-fu, 2012).
Structural and Vibrational Analysis
In-depth structural and vibrational analysis of derivatives of 2-(Butan-2-yloxy)acetic acid is another critical area of research. This includes characterizing compounds by infrared and Raman spectroscopies, and using theoretical methods to understand their structure and properties (Romano et al., 2012).
Bio-Fermentation and Biocatalysis
2-(Butan-2-yloxy)acetic acid related compounds are involved in bio-fermentation and biocatalysis processes. For example, in the efficient production of acetoin, a food spice and bio-based platform chemical, through bio-fermentation by microorganisms. This demonstrates its potential in biotechnological applications (Bao et al., 2014).
Process Reaction Monitoring
The compound's derivatives are also significant in monitoring process reactions like the esterification of butan-1-ol by acetic acid. Near-infrared spectroscopy (NIRS) is used for on-line monitoring and quantification of these reactions, highlighting the compound's role in industrial process control (Blanco & Serrano, 2000).
Safety And Hazards
The safety information for 2-(Butan-2-yloxy)acetic acid indicates that it is a dangerous substance. The hazard statements include H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-butan-2-yloxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-5(2)9-4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUWHVIKVZSENZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Butan-2-yloxy)acetic acid | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


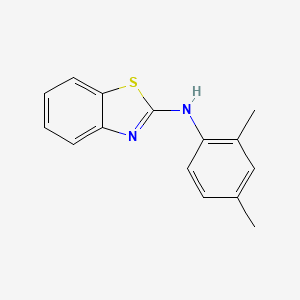
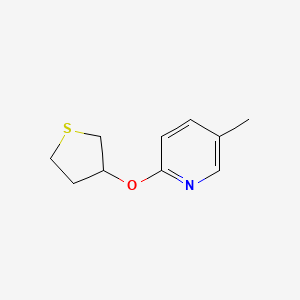
![4-Methyl-2-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,3-thiazole](/img/structure/B2427920.png)
![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2427922.png)
![8-Methoxy-2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]iminochromene-3-carboxamide](/img/structure/B2427923.png)
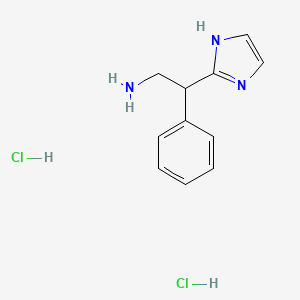
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide](/img/structure/B2427926.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2427928.png)
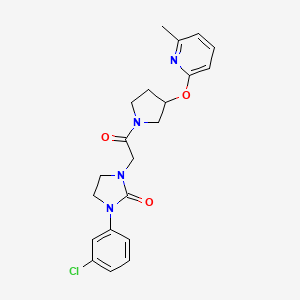
![5-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2427930.png)
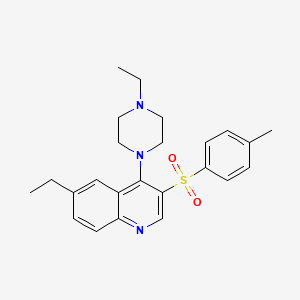
![N-(5-(2-(2-fluorophenoxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2427933.png)
![Ethyl 2-[[4-(2-methoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2427937.png)
![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2427939.png)